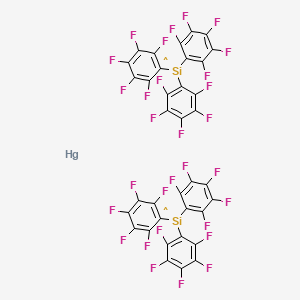
Mercury--tris(pentafluorophenyl)silyl (1/2)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Mercury–tris(pentafluorophenyl)silyl (1/2) is a unique organometallic compound that combines mercury with a tris(pentafluorophenyl)silyl group. This compound is of interest due to its potential applications in various fields of chemistry and materials science. The presence of pentafluorophenyl groups imparts significant electron-withdrawing properties, which can influence the reactivity and stability of the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Mercury–tris(pentafluorophenyl)silyl (1/2) typically involves the reaction of mercury salts with tris(pentafluorophenyl)silyl reagents. One common method is the reaction of mercury(II) chloride with tris(pentafluorophenyl)silane in the presence of a suitable solvent, such as tetrahydrofuran (THF). The reaction is usually carried out under an inert atmosphere to prevent oxidation and moisture interference.
Industrial Production Methods
While specific industrial production methods for Mercury–tris(pentafluorophenyl)silyl (1/2) are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Mercury–tris(pentafluorophenyl)silyl (1/2) can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state species.
Reduction: Reduction reactions can convert the mercury center to a lower oxidation state.
Substitution: The pentafluorophenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in reactions with Mercury–tris(pentafluorophenyl)silyl (1/2) include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield mercury(II) species with different ligands, while reduction could produce mercury(I) compounds. Substitution reactions can result in the replacement of pentafluorophenyl groups with other functional groups.
Scientific Research Applications
Mercury–tris(pentafluorophenyl)silyl (1/2) has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis, particularly in reactions requiring strong electron-withdrawing groups.
Materials Science:
Biology and Medicine: Investigated for its potential use in medicinal chemistry, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialized chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Mercury–tris(pentafluorophenyl)silyl (1/2) involves the interaction of the mercury center with various molecular targets. The electron-withdrawing pentafluorophenyl groups can stabilize reactive intermediates, facilitating various chemical transformations. The specific pathways and molecular targets depend on the nature of the reaction and the reagents involved.
Comparison with Similar Compounds
Similar Compounds
Tris(pentafluorophenyl)borane: A similar compound with boron instead of mercury, known for its strong Lewis acidity and catalytic properties.
Tris(pentafluorophenyl)germane: Another related compound with germanium, used in similar applications as Mercury–tris(pentafluorophenyl)silyl (1/2).
Uniqueness
Mercury–tris(pentafluorophenyl)silyl (1/2) is unique due to the presence of mercury, which imparts distinct reactivity and stability compared to its boron and germanium analogs. The combination of mercury with the electron-withdrawing pentafluorophenyl groups makes it a valuable reagent in various chemical transformations.
Properties
CAS No. |
30431-03-9 |
|---|---|
Molecular Formula |
C36F30HgSi2 |
Molecular Weight |
1259.1 g/mol |
InChI |
InChI=1S/2C18F15Si.Hg/c2*19-1-4(22)10(28)16(11(29)5(1)23)34(17-12(30)6(24)2(20)7(25)13(17)31)18-14(32)8(26)3(21)9(27)15(18)33; |
InChI Key |
KQBCRQICXHREHS-UHFFFAOYSA-N |
Canonical SMILES |
C1(=C(C(=C(C(=C1F)F)[Si](C2=C(C(=C(C(=C2F)F)F)F)F)C3=C(C(=C(C(=C3F)F)F)F)F)F)F)F.C1(=C(C(=C(C(=C1F)F)[Si](C2=C(C(=C(C(=C2F)F)F)F)F)C3=C(C(=C(C(=C3F)F)F)F)F)F)F)F.[Hg] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















